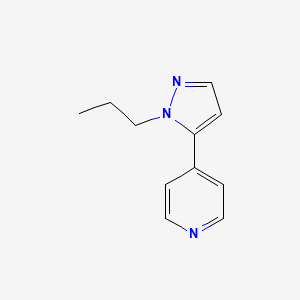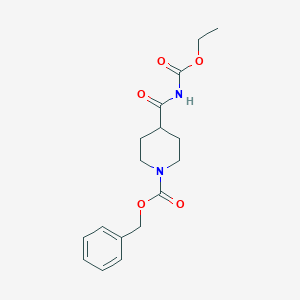
Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate (BECCP) is a novel compound of the piperidine class of compounds, which have been widely studied due to their versatile properties. BECCP has recently been the subject of intense research due to its potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate
Cholinesterase Inhibition: The benzyl-piperidine group is known for its role in the inhibition of cholinesterase receptors, which is crucial in treating conditions like Alzheimer’s disease. The compound’s structure allows for good binding to the catalytic site of the AChE enzyme, interacting with key amino acids for successful inhibition .
Synthesis Intermediate: This compound serves as an intermediate in various synthesis routes, particularly in the production of other piperidine derivatives that have potential medicinal applications.
Medicinal Chemistry: Although specific medicinal applications for this exact compound are not detailed in the search results, related piperidine compounds are used in medicinal chemistry for their pharmacological properties.
Reactant in Organic Synthesis: Piperidine derivatives, including those related to Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate, are used as reactants in organic synthesis to create a variety of biologically active molecules .
Safety and Hazards
Propiedades
IUPAC Name |
benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-2-23-16(21)18-15(20)14-8-10-19(11-9-14)17(22)24-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKYXEVYZVCLND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)
![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride](/img/structure/B1381043.png)
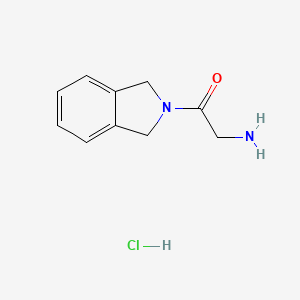
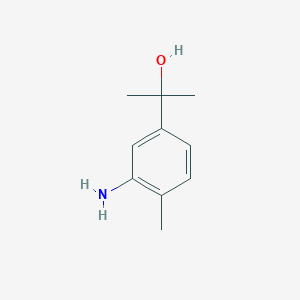
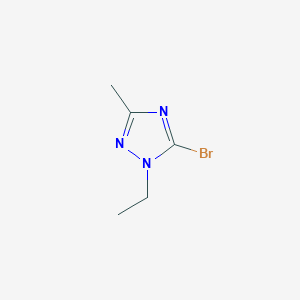
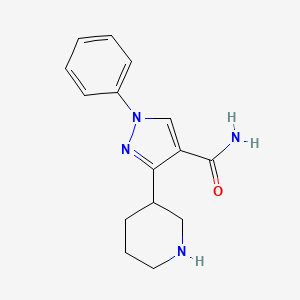
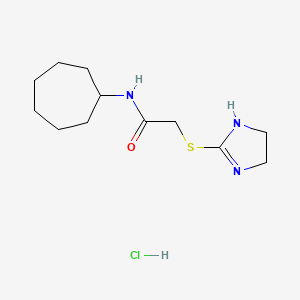
![3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole](/img/structure/B1381052.png)
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate](/img/structure/B1381053.png)


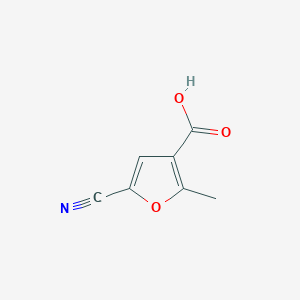
![4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride](/img/structure/B1381059.png)
